The synthesis of (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine can be approached through several methods:
Technical details regarding the synthesis would typically involve optimizing reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and purity.
The molecular structure of (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine can be described as follows:
The three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the structure and study its interactions with biological targets.
(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine is capable of undergoing several chemical reactions:
Technical details about these reactions often include kinetics studies and mechanistic pathways that elucidate how the compound behaves under various conditions.
The mechanism of action for (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine is not extensively documented but can be inferred based on its structural characteristics:
Relevant data from pharmacological studies would help clarify its therapeutic potential and mechanism at the molecular level.
The physical and chemical properties of (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine has potential applications in various scientific fields:
The structural lineage of ethylbenzylamine derivatives traces to endogenous catecholamines (dopamine, norepinephrine) where the ethylamine linker and aromatic ring are fundamental to GPCR engagement [1]. Early synthetic efforts focused on modifying the phenyl ring (e.g., halogenation, alkylation) and amine substituents (e.g., methylation, acylation) to tune receptor selectivity and pharmacokinetics. The evolution accelerated with the discovery of β-adrenergic agonists (e.g., denopamine) and antagonists, exploiting ethylbenzylamine’s conformational flexibility to achieve subtype specificity [1]. Table 1 highlights key milestones:
Table 1: Evolution of Bioactive Ethylbenzylamine Derivatives
Compound | Core Modification | Primary Target | Therapeutic Role |
---|---|---|---|
Dopamine | 3,4-Dihydroxyphenyl | Dopamine receptors | Neurotransmission |
Denopamine | 4-Hydroxy-phenyl, β1-selectivity | β1-Adrenoceptor | Cardiotonic |
Mirabegron | Thiazole-ethylamine, β3-agonist | β3-Adrenoceptor | Overactive bladder |
25I-NBOMe* | 2,5-Dimethoxy-4-iodo-N-benzyl | 5-HT2A receptor | Neuropharmacological probe |
Target Compound | 4-Ethyl-N-(2,2-dimethoxyethyl) | Epigenetic enzymes (predicted) | Investigational |
Note: 25I-NBOMe exemplifies the N-benzyl extension strategy for enhanced receptor affinity [6].
The integration of 4-ethylphenyl (as in the target compound) marks a shift toward balanced lipophilicity—sufficient for membrane penetration while avoiding excessive hydrophobicity. Concurrently, replacing primary amines with tertiary amines containing oxygen (e.g., dimethoxyethyl) emerged to mitigate rapid metabolism by monoamine oxidases (MAO), a limitation of early catecholamine drugs [1].
The 4-ethylphenyl and 2,2-dimethoxyethyl groups confer distinct physicochemical and target-binding properties:
Ethyl Group (Lipophilicity & Sterics): The para-ethyl substituent enhances membrane permeability (calculated LogP increase ~0.8–1.2 versus unsubstituted benzyl) and provides moderate steric bulk. This favors interactions with hydrophobic receptor subpockets (e.g., orthosteric sites in aminergic GPCRs or epigenetic readers) without drastic desolvation penalties. Ethyl’s metabolic stability surpasses longer alkyl chains (e.g., butyl), reducing oxidative vulnerability [1].
Dimethoxyethyl Group (Conformation & Polarity): The β,β-dimethoxyethylamine moiety introduces:
Quantum mechanical studies of analogous systems show methoxy groups engage in intramolecular non-covalent interactions (e.g., C−H···O), stabilizing extended conformations optimal for channeling into binding cavities [7]. This synergy between ethyl and dimethoxy groups enables precise logD optimization (target ~2.0–3.0)—a key determinant of blood-brain barrier permeability and oral bioavailability.
This scaffold’s modularity aligns with two cutting-edge applications:
Epigenetic Target Engagement: Derivatives like the ChemDiv screening compound 3381-1230 ([2-(3-fluorophenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine) demonstrate utility in epigenetic modulation [4]. The target compound’s 4-ethylbenzyl group may mimic lysine’s aliphatic chain in histone substrates, while the dimethoxyethylamine could coordinate catalytic Zn²⁺ in deacetylases (HDACs) or methyltransferases, positioning it for probing epigenetic machinery.
Molecular Probe Design: The scaffold’s synthetic tractability enables:
Table 2: Comparative Profile with Screening Analogs
Parameter | Target Compound | ChemDiv 3381-1230 [4] | 25I-NBOMe [6] |
---|---|---|---|
Molecular Formula | C₁₃H₂₁NO₂ | C₁₈H₂₂FNO | C₁₈H₂₂INO₃ |
Core Structure | 4-Ethylbenzyl + dimethoxyethyl | 3-Fluorophenethyl + dimethoxybenzyl | 2C-I phenethyl + methoxybenzyl |
Therapeutic Area | Epigenetics (predicted) | Cancer, Immunology | Neuropharmacology (probe) |
Chemical Probes | HDAC/LSD1 inhibitors (potential) | BET inhibitors, Kinase modulators | 5-HT2A serotonergic agonists |
The scaffold’s presence in diverse screening libraries (e.g., ChemDiv’s epigenetic collections) underscores its privileged structure status—validated by frequent identification in high-throughput screens against protein-protein interaction interfaces [4]. Future directions include leveraging its conformational flexibility for allosteric modulator development and covalent inhibitor design via methoxy-to-warhead conversion.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7